

A Spectroscopic Guide to 1-Methyl-5-nitro-1H-indole: Elucidating Molecular Structure

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Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-indole

Cat. No.: B049482

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-Methyl-5-nitro-1H-indole** ($C_9H_8N_2O_2$), a key intermediate in the synthesis of various pharmacologically active compounds.^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a comprehensive understanding of its structural features.

Introduction to 1-Methyl-5-nitro-1H-indole

1-Methyl-5-nitro-1H-indole is a light yellow solid with a molecular weight of 176.17 g/mol.^[1] ^[3] Its indole core, a prevalent motif in natural products and pharmaceuticals, is substituted with a methyl group at the N1 position and a nitro group at the C5 position.^[4] These substitutions significantly influence the electronic environment of the indole ring system, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

The synthesis of **1-Methyl-5-nitro-1H-indole** is typically achieved through the N-methylation of 5-nitroindole.^[1] This straightforward reaction provides a reliable route to this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.^[5] For **1-Methyl-5-nitro-1H-indole**, both 1H and ^{13}C NMR provide critical information

for structural confirmation. While a publicly available, complete experimental dataset is not readily found, we can predict the spectral data with high confidence based on the analysis of closely related structures and established substituent effects.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing nitro group at C5 will significantly deshield the protons on the benzene ring, shifting them to a lower field.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.30	d	~3.0
H-3	~6.70	d	~3.0
H-4	~8.60	d	~2.0
H-6	~8.15	dd	~9.0, 2.0
H-7	~7.40	d	~9.0
N-CH ₃	~3.80	s	-

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons:** The proton at C4 (H-4) is expected to be the most deshielded due to its proximity to the nitro group, appearing as a doublet at a very low field. H-6 will be a doublet of doublets due to coupling with both H-7 and H-4 (meta-coupling). H-7 will appear as a doublet, coupled to H-6. The protons on the pyrrole ring, H-2 and H-3, will appear as doublets due to their coupling with each other.
- N-Methyl Protons:** The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the nitro group will also influence the chemical shifts of the carbon atoms in the benzene ring.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~128
C-3	~102
C-3a	~129
C-4	~118
C-5	~142
C-6	~117
C-7	~109
C-7a	~139
N-CH ₃	~33

Interpretation of the ^{13}C NMR Spectrum:

- Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a low field. The other aromatic carbons will have chemical shifts typical for an indole ring, with adjustments due to the substituents.
- N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra for a sample like **1-Methyl-5-nitro-1H-indole** is as follows:[6]

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^[5] The IR spectrum of **1-Methyl-5-nitro-1H-indole** will be characterized by the vibrational frequencies of the aromatic rings, the C-H bonds, and the nitro group.

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (N-CH ₃)
~1520 and ~1340	Asymmetric and symmetric N-O stretch (NO ₂)
~1600-1450	Aromatic C=C ring stretch

Interpretation of the IR Spectrum:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations.^[7] The presence of

aromatic C-H stretching and C=C ring stretching bands will confirm the indole core, while the aliphatic C-H stretching will indicate the N-methyl group.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[8]

Expected Mass Spectrum Data:

m/z	Proposed Fragment
176	$[\text{M}]^+$ (Molecular Ion)
146	$[\text{M} - \text{NO}]^+$
130	$[\text{M} - \text{NO}_2]^+$
116	$[\text{M} - \text{NO}_2 - \text{CH}_2]^+$

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of **1-Methyl-5-nitro-1H-indole**.[9] Characteristic fragmentation of nitroaromatic compounds involves the loss of NO (30 Da) and NO_2 (46 Da) radicals.[10] Therefore, significant peaks are anticipated at m/z 146 and m/z 130. Further fragmentation of the indole ring can also be observed.

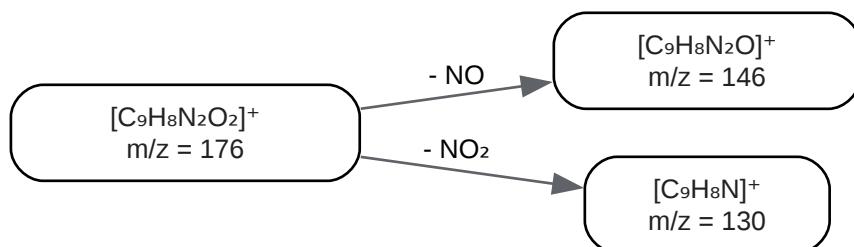
Experimental Protocol for MS Data Acquisition

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Visualizing the Molecular Structure and Fragmentation

To further clarify the structural assignments, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of **1-Methyl-5-nitro-1H-indole**.



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Caption: Key fragmentation steps for **1-Methyl-5-nitro-1H-indole** in MS.

Conclusion

The spectroscopic data of **1-Methyl-5-nitro-1H-indole** provide a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific chemical environments of the protons and carbons, respectively. The IR spectrum confirms the presence of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes the molecular weight and offers insights into its fragmentation patterns. This comprehensive spectroscopic analysis serves as a valuable reference for scientists working with this compound, ensuring its unambiguous identification and facilitating its use in further research and development.

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